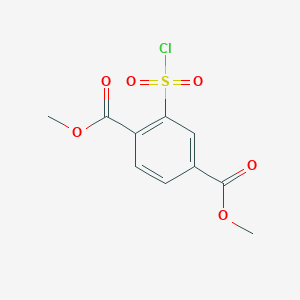

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C10H9ClO6S and a molecular weight of 292.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate involves several steps. One common method includes the chlorosulfonation of 1,4-dimethylbenzene-1,4-dicarboxylate. The reaction typically requires the use of chlorosulfonic acid as a reagent under controlled temperature conditions . Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .

Analyse Des Réactions Chimiques

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed under acidic or basic conditions to yield sulfonic acids.

Common reagents used in these reactions include chlorosulfonic acid, sulfuric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate is its potential use as a herbicide. Research indicates that this compound exhibits herbicidal properties by inhibiting specific biochemical pathways in plants. The chlorosulfonyl group is particularly effective in modifying the compound's activity against various weed species. Studies have shown that it can selectively target and disrupt plant growth without adversely affecting surrounding crops, making it a candidate for developing selective herbicides .

Chemical Synthesis

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various substitution reactions that can lead to the formation of diverse chemical entities. This versatility is particularly valuable in pharmaceutical chemistry where it can be utilized to create new drug candidates or enhance existing ones.

Synthetic Pathways

The synthetic pathways involving this compound often include:

- Nucleophilic substitution reactions : The chlorosulfonyl group can be replaced with nucleophiles under appropriate conditions.

- Esterification reactions : The dicarboxylate moiety can react with alcohols to form esters, which are useful in various applications including polymer chemistry.

Material Science

In material science, this compound has potential applications in creating functional materials. Its unique chemical properties allow it to be incorporated into polymers to enhance their thermal stability and mechanical strength. Research is ongoing to explore its use in developing advanced materials for electronics and coatings.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound demonstrated its effectiveness against several common weed species. The results indicated a significant reduction in weed biomass when applied at specific concentrations compared to untreated controls. This research supports its potential as a selective herbicide in agricultural practices.

Case Study 2: Synthesis of Novel Compounds

In another study focused on synthetic applications, researchers utilized this compound as a starting material to synthesize novel anti-cancer agents. By modifying the chlorosulfonyl group through nucleophilic substitution, they were able to create derivatives that showed promising activity against cancer cell lines.

Mécanisme D'action

The mechanism of action of 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and proteins. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate include:

1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate: This compound has a similar structure but differs in the position of the chlorosulfonyl group.

1,4-Dimethylbenzene-1,4-dicarboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorosulfonyl group, which allows for a broader range of chemical modifications and applications.

Activité Biologique

1,4-Dimethyl 2-(chlorosulfonyl)benzene-1,4-dicarboxylate, known by its CAS number 80998-70-5, is a sulfonyl-containing aromatic compound with potential biological activities. Its molecular formula is C10H9ClO6S, and it has a molecular weight of approximately 292.69 g/mol. This compound's structure allows for various interactions in biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing sulfonyl groups have been shown to possess antibacterial and antifungal properties. In a study examining various thiazine derivatives, compounds with similar functional groups demonstrated effective inhibition against multiple bacterial strains and fungi .

Antitumor Activity

Preliminary studies suggest that the biological activity of sulfonyl derivatives extends to anticancer properties. Compounds structurally related to this compound have been tested for their efficacy against cancer cell lines. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%, with some derivatives showing promising results in vitro .

The mechanisms through which these compounds exert biological effects are varied. For antimicrobial activity, the proposed mechanisms include disruption of bacterial cell walls and interference with essential metabolic processes. In cancer cells, the mechanism may involve apoptosis induction or cell cycle arrest .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several sulfonyl-containing compounds against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 μg/mL for both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 75 | Escherichia coli |

| Compound C | 30 | Candida albicans |

Antitumor Activity Assessment

In another research effort focused on the antitumor potential of sulfonamide derivatives, compounds similar to this compound were tested against various cancer cell lines including breast and lung cancer models. The findings suggested that certain derivatives could reduce cell viability significantly at concentrations as low as 10 μM .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 12 | Compound X |

| A549 (Lung) | 15 | Compound Y |

Propriétés

IUPAC Name |

dimethyl 2-chlorosulfonylbenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)18(11,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQWTLPSBDFBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.